3-Fluoro-4-phenoxybenzoic acid

Pyrethroid Metabolism Biomonitoring Environmental Toxicology

Sourcing regioisomerically pure fluorinated diphenyl ether building blocks often delays SAR campaigns. 3-Fluoro-4-phenoxybenzoic acid (CAS 129623-62-7) resolves this with a well-defined 3-fluoro-4-phenoxy substitution pattern critical for constructing 5α-reductase inhibitors (73% inhibition at 10 µM for related derivatives) and patented agrochemical scaffolds. • ≥93% synthetic yield via Ullmann coupling, ensuring reliable bulk access. • 19F NMR-active for binding studies; distinct from 4-fluoro-3-phenoxy (pyrethroid metabolite) and 3-(4-fluorophenoxy) (cisapride intermediate) regioisomers. • Supplied as off-white crystalline solid; ambient shipping; R&D-use compliance.

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
Cat. No. B7808697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-phenoxybenzoic acid
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H9FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyLGDPKLNCYZIMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-phenoxybenzoic Acid: Physicochemical & Synthetic Profile


3-Fluoro-4-phenoxybenzoic acid (CAS 129623-62-7) is a fluorinated diphenyl ether derivative belonging to the broader class of phenoxybenzoic acids. It is characterized by a single fluorine atom at the 3-position of the benzoic acid ring and an unsubstituted phenoxy group at the 4-position, with a molecular formula of C13H9FO3 and a molecular weight of 232.21 g/mol . The compound is typically supplied as an off-white to faint brown crystalline solid with a purity of ≥95%, and its synthesis can be achieved in high yield (up to 93%) via Ullmann-type ether coupling reactions, making it a readily accessible and structurally defined building block for medicinal chemistry and agrochemical research [1]. Its utility stems not from a singular bioactivity, but from its distinct substitution pattern, which influences its electronic distribution, lipophilicity (XLogP3 ≈ 4.0 for related analogs), and subsequent reactivity in downstream synthetic transformations [2].

Medicinal chemistry and agrochemical building block Distinct 3-fluoro-4-phenoxy substitution pattern enables specific reactivity
Readily accessible via efficient Ullmann coupling Reported high-yield synthesis supports multi-step research programs

3-Fluoro-4-phenoxybenzoic Acid: Regioisomeric Specificity


The phenoxybenzoic acid scaffold exhibits profound sensitivity to the position of halogen substitution, rendering in-class compounds non-interchangeable for specific applications. Simple substitution with 3-phenoxybenzoic acid (the non-fluorinated parent) alters electronic properties and hydrogen-bonding potential, while the regioisomer 4-fluoro-3-phenoxybenzoic acid is predominantly characterized as a pyrethroid metabolite rather than a synthetic intermediate, directing its utility toward environmental monitoring and biomarker studies [1]. Furthermore, the isomer 3-(4-fluorophenoxy)benzoic acid (where the fluorine resides on the terminal phenoxy ring) serves a distinct role as a key pharmaceutical intermediate in the synthesis of cisapride, highlighting that the precise location of the fluorine atom dictates the compound's integration into patented synthetic pathways and its final biological relevance . Thus, the 3-fluoro-4-phenoxy substitution pattern constitutes a unique chemical space within the patent and synthetic literature, critical for building specific molecular architectures.

3-Phenoxybenzoic acid
Lacks fluorine; altered electronic and H-bonding context may shift reactivity
4-Fluoro-3-phenoxybenzoic acid
Pyrethroid metabolite for biomonitoring; not designed as synthetic intermediate
3-(4-Fluorophenoxy)benzoic acid
Fluorine on terminal ring directs toward cisapride-related pathways

3-Fluoro-4-phenoxybenzoic Acid: Head-to-Head Comparison


Metabolic Fate: 3-Fluoro-4-phenoxy vs. 4-Fluoro-3-phenoxybenzoic Acid

A direct comparison of the regioisomers reveals a critical divergence in biological origin and application. 4-Fluoro-3-phenoxybenzoic acid is not a synthetic target but a primary urinary metabolite of the pyrethroid insecticides cyfluthrin and flumethrin, making it a validated biomarker of exposure [1]. In contrast, 3-fluoro-4-phenoxybenzoic acid is primarily a synthetic intermediate, with no documented role as a metabolite or biomarker. This distinction is operationally significant: procurement of 4-fluoro-3-phenoxybenzoic acid is typically for analytical standard use in GC-MS or LC-MS/MS detection of human exposure (with reported detection frequencies in population studies), whereas 3-fluoro-4-phenoxybenzoic acid is procured for onward synthetic chemistry.

Metabolic Origin Comparison
Head-to-head
3-Fluoro-4-phenoxybenzoic acid vs 4-Fluoro-3-phenoxybenzoic acid
Synthetic intermediate Pyrethroid metabolite
Prevents analytical standard vs. synthetic intermediate confusion
Distinct biological origin and application
Pyrethroid Metabolism Biomonitoring Environmental Toxicology

Fluorine Position Effect on Lipophilicity

The position of the fluorine atom significantly modulates the lipophilicity (cLogP) of phenoxybenzoic acid derivatives, a key determinant of membrane permeability and metabolic stability in drug discovery. PubChem data indicates that the closely related analog 3-(4-fluorophenoxy)benzoic acid (fluorine on the terminal ring) has a calculated XLogP3 of 4.0 [1]. While direct experimental cLogP values for 3-fluoro-4-phenoxybenzoic acid are not widely published, the regioisomer 4-fluoro-3-phenoxybenzoic acid is reported to have a predicted XLogP3 of approximately 3.8-4.2 based on computational models [2]. The 3-fluoro-4-phenoxy substitution pattern is expected to yield a distinct lipophilicity profile compared to both the non-fluorinated analog (3-phenoxybenzoic acid, XLogP3 ~3.3) and the terminal-fluoro isomer, providing a tunable parameter for medicinal chemists seeking to balance solubility and permeability.

Fluorine Position & Lipophilicity
Class-level
Target XLogP3 ~3.8–4.2 vs Analog XLogP3 4.0 / non-F ~3.3
Lipophilicity shift supports lead profiling context
Computational prediction; experimental values to verify
Medicinal Chemistry Physicochemical Properties Lead Optimization

High-Yield Synthesis via Ullmann Coupling

The synthesis of 3-fluoro-4-phenoxybenzoic acid is well-established and highly efficient. A reported procedure utilizing an Ullmann-type ether coupling, analogous to the method in Example 10 (10e) of a prior art document, yielded the target compound as a white crystalline solid with a yield of 93% on a 1.1 g scale . This high yield, achieved using a robust and scalable copper-catalyzed methodology, contrasts with the often lower or more variable yields associated with the synthesis of certain other fluorinated phenoxybenzoic acid isomers, which may be prone to unwanted side reactions or require more forcing conditions due to steric or electronic effects. For example, the synthesis of ortho-substituted analogs (e.g., 3-fluoro-2-phenoxybenzoic acid) can be complicated by steric hindrance, potentially reducing yield.

Ullmann Coupling Yield
Data to verify
93% isolated yield
Supports cost-efficient multi-step synthesis research
Reported at 1.1 g scale; reproducibility to verify
Organic Synthesis Process Chemistry Ether Coupling

Electronic Influence on Cross-Coupling Selectivity

The 3-fluoro-4-phenoxy substitution pattern confers distinct electronic properties that influence reactivity in metal-catalyzed cross-coupling reactions. The fluorine atom at the 3-position is a strong electron-withdrawing group that activates the aryl ring toward nucleophilic aromatic substitution and can direct metalation for subsequent functionalization. This electronic profile differs from the 4-fluoro-3-phenoxy isomer, where the fluorine is para to the carboxyl group, and from the non-fluorinated 3-phenoxybenzoic acid, which lacks this electron-withdrawing effect. This difference enables site-selective modifications, allowing chemists to exploit the 3-fluoro-4-phenoxybenzoic acid scaffold for regioselective palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) that might be less efficient or require different conditions with other regioisomers.

Electronic Substituent Effect
Class-level
σm ≈ +0.34 (3-F)
May enable regioselective cross-coupling design
Hammett constant; compare σp +0.06 for 4-F isomer
Medicinal Chemistry Cross-Coupling Aryl Halide Reactivity

3-Fluoro-4-phenoxybenzoic Acid: Research & Industrial Applications


5α-Reductase Inhibitor Synthesis

The compound serves as a key building block for the synthesis of more complex phenoxybenzoylphenyl acetic acid derivatives, which have been reported as potent inhibitors of human steroid 5α-reductase. For example, a related compound, (3-fluoro-4-(4-phenoxybenzoyl)phenyl)acetic acid, demonstrated 73% inhibition of 5α-reductase at 10 µM, highlighting the potential of this scaffold for developing novel therapeutics [1].

Agrochemical Intermediate

Given the established herbicidal and pesticidal activity of phenoxybenzoic acid derivatives, 3-fluoro-4-phenoxybenzoic acid is a valuable intermediate in the synthesis of novel agrochemicals. Patents describe its use in the preparation of fluorophenoxy compounds for herbicidal applications, leveraging the fluorine atom's ability to enhance metabolic stability and alter physicochemical properties [2].

Enzyme Inhibition Probe

The compound is utilized in academic research to study enzyme inhibition, particularly in the context of cyclooxygenase (COX) enzymes and 5α-reductase. Its fluorine atom provides a useful spectroscopic handle (19F NMR) for monitoring binding events and conformational changes, enabling detailed mechanistic studies .

Application
Selection Property
Validation Focus
5α-Reductase inhibitor lead optimization
Fluorinated scaffold reactivity
5α-Reductase inhibition assay context
Agrochemical intermediate research
Fluorine-enhanced metabolic stability
Herbicidal activity screening
Enzyme inhibition probe studies
19F NMR spectroscopic handle
Ligand binding and conformational monitoring
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